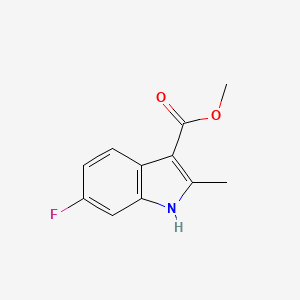

methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC17860807

Molecular Formula: C11H10FNO2

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10FNO2 |

|---|---|

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 |

| Standard InChI Key | JMOFMSOTXNXYGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(N1)C=C(C=C2)F)C(=O)OC |

Introduction

Methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound is characterized by its molecular formula, C11H10FNO2, and molecular weight of 207.20 g/mol. Despite the lack of specific literature directly focused on this compound, related indole derivatives have been studied extensively for their pharmacological properties.

Synthesis and Preparation

The synthesis of methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid, 6-fluoro-2-methyl-1H-indole-3-carboxylic acid, with methanol. This process can be facilitated by acid catalysts such as sulfuric acid or hydrochloric acid.

Related Compounds and Their Activities

-

Methyl 1-methyl-1H-indole-3-carboxylate: This compound forms intermolecular hydrogen bonds in its crystal structure, contributing to its stability .

-

6-Fluoro-1H-indole-3-carboxylic acid methyl ester: Known for its potential biological activity, this compound has a molecular weight of 193.17 g/mol .

-

Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate: This ethyl ester analog has a molecular weight of 221.23 g/mol and is structurally similar to the methyl ester .

Future Research Directions

Given the potential biological activities of indole derivatives, further research into methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate could involve in vitro and in vivo studies to assess its efficacy as a therapeutic agent. Additionally, modifications to the compound's structure could enhance its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume